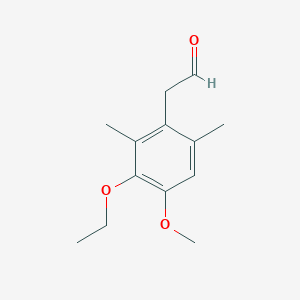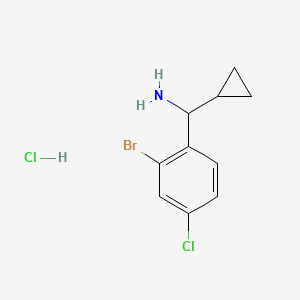
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride is a complex compound that includes palladium as a central metal ion coordinated with 2,5-diaminohexanedioate and 2-pyridin-2-ylpyridine ligands. This compound is primarily used in research and industrial applications due to its unique chemical properties and potential catalytic activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride typically involves the coordination of palladium with 2,5-diaminohexanedioate and 2-pyridin-2-ylpyridine ligands. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the coordination process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar coordination chemistry techniques used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride can undergo various chemical reactions, including:
Oxidation: The palladium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) species. Substitution reactions typically result in new palladium complexes with different ligands.
科学的研究の応用
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential biological activities, including anti-fibrotic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in industrial processes that require efficient and selective catalysts.
作用機序
The mechanism of action for 2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride involves the coordination of palladium with its ligands, which facilitates various catalytic processes. The palladium center acts as a catalyst by providing a site for chemical reactions to occur, often involving the activation of substrates and the formation of new chemical bonds. Molecular targets and pathways involved in these processes depend on the specific reactions being catalyzed .
類似化合物との比較
Similar Compounds
2,5-Diaminohexanedioate,platinum,2-pyridin-2-ylpyridine,dichloride: Similar structure but with platinum instead of palladium.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar ligands but different central metal ions.
Uniqueness
2,5-Diaminohexanedioate,palladium,2-pyridin-2-ylpyridine,dichloride is unique due to its specific combination of ligands and the palladium center, which provides distinct catalytic properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
特性
分子式 |
C26H24ClN6O4Pd2- |
|---|---|
分子量 |
732.8 g/mol |
IUPAC名 |
2,5-bis(azanidyl)hexanedioate;palladium(2+);2-pyridin-2-ylpyridine;chloride |
InChI |
InChI=1S/2C10H8N2.C6H10N2O4.ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;7-3(5(9)10)1-2-4(8)6(11)12;;;/h2*1-8H;3-4,7-8H,1-2H2,(H,9,10)(H,11,12);1H;;/q;;-2;;2*+2/p-3 |
InChIキー |
ROCRUCDGBFVMFD-UHFFFAOYSA-K |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])[NH-])C(C(=O)[O-])[NH-].[Cl-].[Pd+2].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


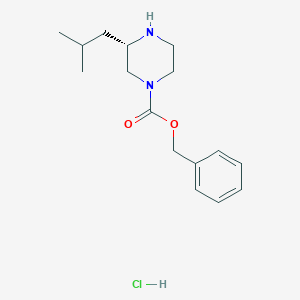
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
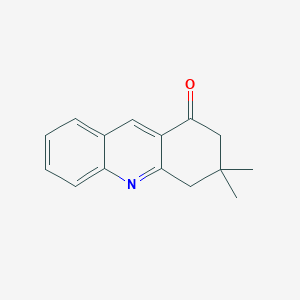
![7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
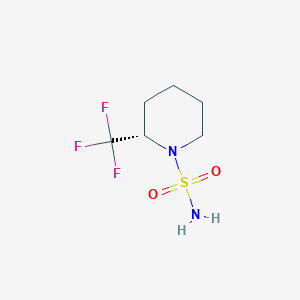
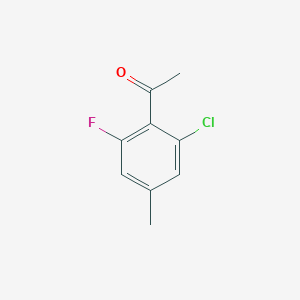
![5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine;hydrochloride](/img/structure/B13091140.png)
![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
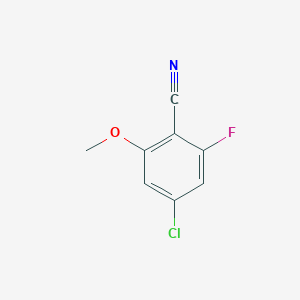
![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
